2,3-Dimethylfuran
Overview
Description
2,3-Dimethylfuran is a methyl substituted furan . The gas-phase rate constant determined by the relative rate method for the reaction of 2,3-dimethylfuran with NO3 radical was found to be (5.83 ± 0.46)×10-11 and with OH radical was (12.6 ± 0.4)×10-11 (in units of cm3 molecule-1 s-1) .
Synthesis Analysis
The production methods of 2,3-Dimethylfuran have been introduced aiming to put the commercial interest of 2,3-Dimethylfuran in . A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylfuran includes a C=C double bond and ring enol ether .
Chemical Reactions Analysis
The gas-phase rate constant determined by the relative rate method for the reaction of 2,3-dimethylfuran with NO3 radical was found to be (5.83 ± 0.46)×10-11 and with OH radical was (12.6 ± 0.4)×10-11 (in units of cm3 molecule-1 s-1) .
Physical And Chemical Properties Analysis
2,3-Dimethylfuran has a molecular weight of 96.13 g/mol . It has a computed XLogP3-AA of 1.8, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, a Rotatable Bond Count of 0, an Exact Mass of 96.057514874 g/mol, a Monoisotopic Mass of 96.057514874 g/mol, a Topological Polar Surface Area of 13.1 Ų, a Heavy Atom Count of 7, and a Formal Charge of 0 .
Scientific Research Applications
Biofuel and Additive Applications : DMF shows promise as a biofuel or additive in automotive applications. Its pyrolysis and oxidation have been studied in detail, highlighting its potential for use in diesel and spark ignition engines (Alexandrino et al., 2015).
Combustion Characteristics : Research comparing the combustion characteristics of DMF with other fuels like gasoline and ethanol reveals its superior knock suppression ability and thermal efficiency. It has been noted for its potential in direct-injection spark-ignition engines (Wang et al., 2013).
Laminar Burning Characteristics : Studies on the laminar burning characteristics of DMF and iso-octane blends indicate higher laminar flame speeds for DMF, especially at higher equivalence ratios. This suggests potential advantages for DMF in combustion processes (Wu et al., 2012).
Chemical Kinetic Modeling : An experimental and kinetic modeling study on DMF flames shows detailed species profiles and suggests a revised DMF model for improved predictions in combustion simulations (Liu et al., 2015).
Synthetic Routes : Efficient synthetic routes for 2,3-Dimethylfuran and its derivatives have been developed, highlighting its potential for scalable production (Végh et al., 1990).
Biomass-derived Chemical Production : DMF has been identified as a key biomass-derived chemical for biofuel production and as an intermediate for polymers, with novel pathways for its production from biomass-derived intermediates being explored (Dutta & Mascal, 2014).
Environmental and Health Considerations : While DMF is considered a green biofuel, some studies indicate potential genotoxic effects, suggesting the need for further toxicological studies (Fromowitz et al., 2012).
Safety And Hazards
2,3-Dimethylfuran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Vapors, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure), and Target Organs - Respiratory system .
properties
IUPAC Name |
2,3-dimethylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-4-7-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSKXQVRKZTKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027759 | |
Record name | 2,3-Dimethylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylfuran | |
CAS RN |
14920-89-9, 28802-49-5 | |
Record name | Furan, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028802495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dimethylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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